molecular formula C33H26F2N4O2S2 B2742814 2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one CAS No. 689771-66-2

2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2742814
CAS No.: 689771-66-2
M. Wt: 612.71
InChI Key: ZBQAWTGYGNMAFW-UHFFFAOYSA-N
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Description

“3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with thiol-containing compounds.

    Linking with Propane-1,3-diyl: The final step involves linking two quinazolinone units through a propane-1,3-diyl bridge, typically using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the fluorobenzyl group, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives, defluorinated products.

    Substitution Products: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Anticancer Research: Quinazolinone derivatives are known for their anticancer properties, and this compound may be investigated for its potential to inhibit cancer cell growth.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine

    Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active ingredients.

Mechanism of Action

The mechanism of action of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Binding to DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thioether-Linked Compounds: Molecules with thioether linkages connecting different functional groups.

    Fluorobenzyl-Containing Compounds: Compounds with fluorobenzyl groups attached to various cores.

Uniqueness

“3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” is unique due to its specific combination of a quinazolinone core, fluorobenzyl groups, and a thioether linkage connected by a propane-1,3-diyl bridge. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound's structure features a quinazolinone core with sulfanyl and fluorophenyl substituents, which are significant for its biological interactions. The molecular formula is C21H22F2N4O2S2C_{21}H_{22}F_2N_4O_2S^2, and it has a molecular weight of approximately 422.55 g/mol. The presence of fluorine and sulfur atoms is crucial for enhancing the compound's lipophilicity and biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to or derived from the quinazolinone framework. The following table summarizes key findings related to the cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast)8.1
A549 (lung)10.28
HepG2 (liver)10.79
HCT116 (colon)5.0

The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Mechanistic studies indicated that these compounds induce apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9, leading to cell cycle arrest in the G1 phase .

Antimicrobial Activity

The antimicrobial potential of similar quinazolinone derivatives has also been explored. For instance, compounds with structural similarities exhibited effective inhibition against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus (MRSA)<1
Escherichia coli5
Candida albicans10

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively combat resistant strains such as MRSA. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

  • Inhibition of Kinase Pathways : Quinazolinones have been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly the ERK1/2 pathway . This inhibition leads to reduced phosphorylation of downstream targets involved in cell cycle progression.
  • Apoptosis Induction : The activation of caspases suggests that these compounds promote programmed cell death in cancer cells, which is a desirable effect in anticancer therapy .
  • Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the ability of these compounds to penetrate bacterial membranes and disrupt essential cellular functions .

Case Studies

A notable case study involved a derivative closely related to our compound, which was tested against various cancer cell lines. The study reported that modifications on the quinazolinone scaffold significantly enhanced cytotoxicity against A549 cells compared to unmodified structures .

Another investigation focused on the antimicrobial properties of similar compounds, revealing that structural modifications could lead to improved efficacy against MRSA strains . This highlights the importance of structure-activity relationship (SAR) studies in optimizing biological activity.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQAWTGYGNMAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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